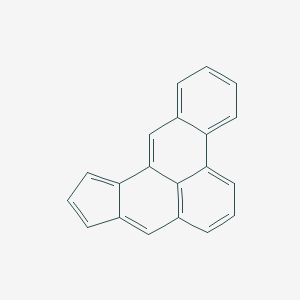

Benzo(de)cyclopent(a)anthracene

Beschreibung

Benzo(de)cyclopent(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused-ring system combining benzene and cyclopentane moieties with an anthracene backbone. Its nomenclature follows multiplicative naming conventions for fused systems, where locants and colons specify fusion sites between base components (e.g., "Benzo[a]cyclopent[j]anthracene" in CAS indexing) . Structurally, it differs from linear PAHs like benzo[a]pyrene (BaP) due to the presence of a cyclopentane ring, which alters its electronic configuration and reactivity.

Eigenschaften

CAS-Nummer |

198-46-9 |

|---|---|

Molekularformel |

C20H12 |

Molekulargewicht |

252.3 g/mol |

IUPAC-Name |

pentacyclo[10.7.1.02,6.08,20.013,18]icosa-1(19),2,4,6,8(20),9,11,13,15,17-decaene |

InChI |

InChI=1S/C20H12/c1-2-8-16-14(5-1)12-19-17-9-3-6-13(17)11-15-7-4-10-18(16)20(15)19/h1-12H |

InChI-Schlüssel |

FZPMEKAWJMWZAT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5 |

Andere CAS-Nummern |

198-46-9 |

Synonyme |

Benzo[de]cyclopent[a]anthracene |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biological Research

Carcinogenic Studies:

BCP is primarily studied for its carcinogenic potential. As a member of the PAH family, it is known to exhibit mutagenic properties, making it a subject of interest in cancer research. Studies have demonstrated that BCP can induce tumors in laboratory animals, thus serving as a model compound for understanding the mechanisms of PAH-induced carcinogenesis. Research indicates that BCP interacts with DNA, forming adducts that can lead to mutations and ultimately cancer development .

Mechanistic Studies:

Investigations into the metabolic pathways of BCP have revealed insights into how this compound is activated in biological systems. The cytochrome P450 enzyme system plays a crucial role in metabolizing BCP into reactive intermediates that can bind to cellular macromolecules. This information is vital for developing strategies to mitigate the effects of exposure to PAHs .

Material Science

Nanomaterials Development:

BCP has been utilized in the synthesis of nanomaterials due to its ability to form stable structures with unique electronic properties. Researchers have explored its use in creating organic semiconductors and photovoltaic materials. The incorporation of BCP into polymer matrices has shown promise in enhancing the electrical conductivity and thermal stability of materials used in electronic devices .

Fluorescent Dyes:

The fluorescent properties of BCP make it an attractive candidate for use as a dye in various applications, including biological imaging. Its ability to emit light upon excitation allows for its application in fluorescence microscopy, aiding researchers in visualizing cellular processes and structures .

Environmental Science

Pollution Studies:

BCP is often studied within the context of environmental pollution, particularly as a contaminant found in fossil fuels and combustion products. Research has focused on its persistence in the environment and its potential bioaccumulation in aquatic organisms. Understanding the degradation pathways of BCP in soil and water is crucial for assessing environmental risks associated with PAH contamination .

Remediation Efforts:

Due to its toxic nature, BCP is a target for remediation efforts aimed at reducing PAH levels in contaminated sites. Bioremediation strategies involving microorganisms capable of degrading BCP are being researched to develop effective cleanup methods for polluted environments .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1: Carcinogenicity of BCP | Laboratory animal studies | Induced tumors upon exposure; highlighted the role of metabolic activation |

| Study 2: Nanomaterial Applications | Development of organic semiconductors | Enhanced electrical properties when incorporated into polymer matrices |

| Study 3: Environmental Impact Assessment | Persistence and bioaccumulation | Found significant accumulation in aquatic organisms; slow degradation rates |

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Metabolic Activation: BaP’s carcinogenicity is linked to its diol epoxide metabolites, which form DNA adducts at AT-rich regions. In contrast, cyclopenta[c,d]pyrene’s weak tumorigenicity suggests alternative metabolic pathways .

- Mutational Profiles : (-)-B[c]PhDE (a BaP analog) induces AT → TA transversions at high doses (69% mutations at AT pairs), while (+)-B[c]PhDE lacks selectivity, highlighting enantiomer-specific toxicity .

- Environmental Markers: BaA and indeno[1,2,3-cd]pyrene are proposed as traffic emission indicators due to their strong correlation with vehicular activity .

Data Tables

Table 1: Carcinogenicity Ranking of Selected PAHs

| Compound | IARC Classification | Relative Potency (vs. BaP) | Key Study Findings |

|---|---|---|---|

| Benzo[a]pyrene (BaP) | Group 1 | 1.0 (Reference) | High DNA adduct formation |

| Cyclopenta[c,d]pyrene | Group 3 | 0.05 | Weak tumor initiation |

| Benzo[a]anthracene (BaA) | Group 2B | 0.1 | Moderate skin carcinogenicity |

| Dibenz[a,h]anthracene | Group 2A | 0.5 | Lung and skin tumors in rodents |

Vorbereitungsmethoden

Role of Spiroaromatic Intermediates

Electronic structure calculations at the B2PLYPD3/6-311G(d,p) level reveal that barrierless recombination at non-traditional radical sites (e.g., C2 of 1-indenyl instead of C1) generates exotic intermediates like 2H-indene-2,2-diyl-cyclopentadiene (i11). These species undergo ring-opening and contraction to form spiranes (i12, i13), which dehydrogenate into anthracene derivatives. For benzo(de)cyclopent(a)anthracene, analogous pathways could involve coupling of larger radicals (e.g., benzindenyl) followed by sequential dehydrogenation.

Lewis Acid-Catalyzed Cycloaromatization

Electronic Effects on Cyclization

Electron-rich arylacetylenes favor benzo[b]fluorene formation, while electron-deficient systems yield benzo[a]fluorenes. For this compound, modulating electronic effects via substituents (e.g., –NO2, –OMe) could steer cyclization toward the target structure.

Thermal Decomposition and Hydrogen-Atom Transfer

Benzofulvalene Isomerization

Benzofulvalene (C14H10), a byproduct in radical-radical reactions, isomerizes to anthracene via hydrogen-atom-assisted pathways at 1,500 K. Computational studies predict that similar processes could convert fulvalene analogs into this compound, albeit requiring precise control over temperature and hydrogen partial pressure.

Challenges :

-

Competing pathways leading to phenanthrene.

-

High activation energies for spirane rearrangement (Δ‡ = 84–315 kJ/mol).

Computational Design of Reaction Pathways

RRKM-Master Equation Modeling

Rate constants for spiroaromatic intermediate decomposition (e.g., i11 → i12 → i13) were calculated using RRKM theory, revealing a preference for anthracene over phenanthrene by 26 kJ/mol. Applying these models to larger systems could identify optimal conditions for this compound synthesis.

Predicted parameters :

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benzo[de]cyclopent[a]anthracene in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use Class I, Type B biological safety hoods during handling to minimize airborne exposure .

- PPE : Wear gloves (Polyvinyl Alcohol or Viton®), lab coats (DuPont Tyvek®), and eye protection. Avoid skin contact due to carcinogenic risks .

- Storage : Store in tightly sealed containers in cool, ventilated areas away from oxidizing agents (e.g., peroxides, chlorates) .

- Decontamination : Use HEPA-filter vacuums or wet methods for cleanup; dry sweeping is prohibited .

Q. How does Benzo[de]cyclopent[a]anthracene’s molecular structure influence its environmental persistence?

- Methodological Answer :

- The compound’s fused aromatic rings and hydrophobicity (log Kow ~6.3) drive strong adsorption to sediments and organic matter, leading to long-term environmental retention .

- Studies recommend using isotope dilution GC-MS to track degradation pathways in soil/water systems, accounting for photolysis and microbial transformation rates .

Q. What regulatory guidelines govern occupational exposure limits for this compound?

- Methodological Answer :

- ACGIH classifies it as a confirmed human carcinogen (A1), with no established Threshold Limit Value (TLV). Monitoring via NIOSH Method 5506 (HPLC/fluorescence) is advised .

- Biological Exposure Indices (BEIs) for urinary metabolites (e.g., 1-hydroxypyrene) are used to assess systemic uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in PAH quantification data across plant matrices?

- Methodological Answer :

- Sample Preparation : Avoid polypropylene tubes due to PAH adsorption; use glass or PTFE containers. Prefer vacuum evaporation over nitrogen blowdown to minimize analyte loss .

- Validation : Cross-validate results using HPLC-FLD and GC-MS. For example, PAH4 (BaA, CHR, BbF, BaP) recovery rates should exceed 80% with RSD <15% in spiked matrices .

- Data Harmonization : Apply EU PAH priority lists (PAH8, PAH4) to standardize reporting and improve cross-study comparability .

Q. What experimental designs optimize the study of Benzo[de]cyclopent[a]anthracene’s photophysical properties for optoelectronic applications?

- Methodological Answer :

- Spectral Analysis : Use time-resolved fluorescence spectroscopy to characterize excited-state dynamics in thin-film OLED prototypes .

- Computational Modeling : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis spectra to predict charge-transfer efficiencies .

- Environmental Stability Testing : Expose films to controlled humidity/UV radiation and monitor degradation via Raman spectroscopy .

Q. How can sediment quality guidelines (SQGs) for this compound be refined in ecotoxicological risk assessments?

- Methodological Answer :

- Field Data Integration : Compare ISQG (Interim Sediment Quality Guideline) thresholds (e.g., 31.7 µg/kg for freshwater) with site-specific PAH mixtures using toxicity equivalence factors (TEFs) .

- Benthic Bioassays : Conduct in situ tests with Chironomus dilutus to correlate BaA sediment concentrations with sublethal effects (e.g., growth inhibition) .

Q. What advanced chromatographic techniques improve separation of co-eluting PAHs in complex matrices?

- Methodological Answer :

- GC×GC-TOFMS : Employ two-dimensional gas chromatography with a DB-5 × BPX-50 column set to resolve overlaps (e.g., BaA vs. chrysene) .

- HPLC-CPC : Use centrifugal partition chromatography with heptane/ACN gradients for preparative isolation of PAHs from coal tar extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.